molecular formula C25H20N6O3 B1235686 [4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone

[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone

Número de catálogo B1235686
Peso molecular: 452.5 g/mol
Clave InChI: XEYOWLVKDVCITP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone is a member of benzophenones.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Studies

  • Chemical Synthesis Techniques : The chemical compound has been explored in various synthesis studies. For instance, Walid Fathalla (2015) focused on synthesizing methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, a process involving the compound of interest (Fathalla, 2015).

Pharmacological Applications

  • Monoamine Oxidase Inhibitors : A series of quinoxaline-based compounds, including the specified chemical, have been investigated for their monoamine oxidase (MAO) inhibitory properties. This study by Khattab et al. (2010) highlights the competitive inhibition of MAO-A by certain compounds, indicating potential pharmacological applications (Khattab et al., 2010).

  • Antagonistic Properties on Adenosine Receptors : In a study by Vu et al. (2004), derivatives of the compound, particularly piperazine derivatives, were identified as potent and selective adenosine A2a receptor antagonists. This suggests potential therapeutic applications in neurological disorders like Parkinson's disease (Vu et al., 2004).

  • Antimicrobial and Antifungal Applications : El‐Hawash et al. (1999) synthesized derivatives including 1,2,4-triazolo[4,3-a]quinoxalines, which exhibited promising antifungal activity, especially against Candida albicans. This indicates potential use in treating fungal infections (El‐Hawash et al., 1999).

  • Antidepressant Potential : Research by Sarges et al. (1990) on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, a class that includes the specified compound, showed potential as rapid-acting antidepressant agents. Their activity in Porsolt's behavioral despair model in rats suggests a therapeutic potential in mental health treatments (Sarges et al., 1990).

Propiedades

Fórmula molecular

C25H20N6O3

Peso molecular

452.5 g/mol

Nombre IUPAC

[4-[4-(furan-2-carbonyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone

InChI

InChI=1S/C25H20N6O3/c32-22(17-5-2-1-3-6-17)18-8-9-19-20(15-18)31-16-26-28-24(31)23(27-19)29-10-12-30(13-11-29)25(33)21-7-4-14-34-21/h1-9,14-16H,10-13H2

Clave InChI

XEYOWLVKDVCITP-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)N5C2=NN=C5)C(=O)C6=CC=CO6

SMILES canónico

C1CN(CCN1C2=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)N5C2=NN=C5)C(=O)C6=CC=CO6

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone
Reactant of Route 2
Reactant of Route 2
[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone
Reactant of Route 3
Reactant of Route 3
[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone
Reactant of Route 4
Reactant of Route 4
[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone
Reactant of Route 5
Reactant of Route 5
[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone
Reactant of Route 6
Reactant of Route 6
[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.